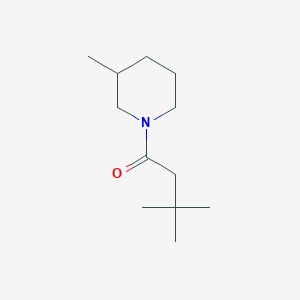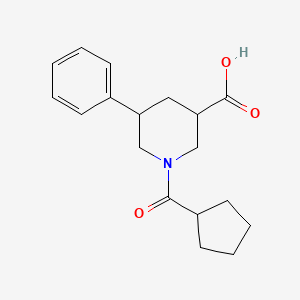![molecular formula C12H14N6O3 B7560879 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, also known as AOE, is a chemical compound that has been extensively studied for its potential applications in scientific research. AOE is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a white to off-white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been found to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to lipopolysaccharide (LPS) stimulation. 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been found to exhibit antibacterial activity against a range of pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize. It is also stable under a range of conditions and can be easily stored for long periods of time. However, 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide also has some limitations. It has been found to exhibit low solubility in water, which can limit its use in certain applications. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of research is the development of more efficient synthesis methods for 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide and its derivatives. Another area of research is the investigation of the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and antibacterial properties. Further studies are also needed to determine the optimal dosage and administration of 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide for therapeutic applications. Finally, the potential use of 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide as a lead compound for the development of new drugs with improved efficacy and safety profiles should be explored.
Méthodes De Synthèse
The synthesis of 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the reaction of 2-(anilinocarbonyl) hydrazinecarboxamide with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the cyclized intermediate with 4-amino-3-nitrobenzoic acid in the presence of a reducing agent.
Applications De Recherche Scientifique
4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to exhibit antibacterial activity against a range of pathogens.
Propriétés
IUPAC Name |
4-amino-N-[2-(phenylcarbamoylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c13-10-9(17-21-18-10)11(19)14-6-7-15-12(20)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,18)(H,14,19)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADGRBHCFCJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-{2-[(phenylcarbamoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

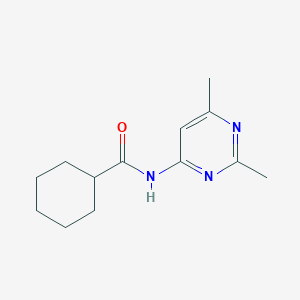

![[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7560813.png)
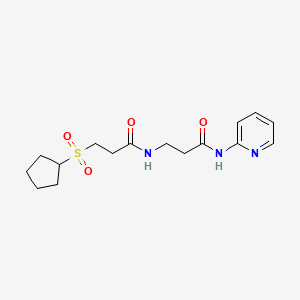
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
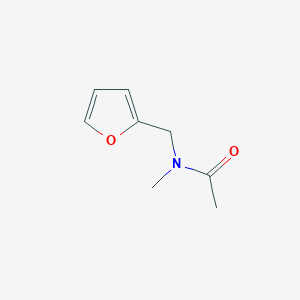
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
